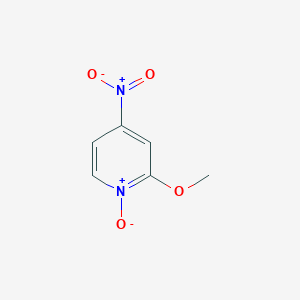










|
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N+:5]=1[O-:10].[N+:11]([O-])([OH:13])=[O:12].N>S(=O)(=O)(O)O>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:6][N+:5]=1[O-:10] |f:0.1|
|


|
Name
|
2-methoxypyridine N-oxide hydrochloride
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.COC1=[N+](C=CC=C1)[O-]
|
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
14 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
ice
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated for 3 hours at 90°-100° C.
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
is then cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted 6 times with methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is then dried over sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
11 g of a yellow solid corresponding to a mixture of 2-methoxy-4-nitropyridine N-oxide and 2-methoxy-5-nitropyridine N-oxide
|
|
Type
|
CUSTOM
|
|
Details
|
are recovered
|
|
Type
|
CUSTOM
|
|
Details
|
The 2 products are separated by chromatography on silica using a methylene chloride/methanol mixture (95/5) as the eluent
|
|
Type
|
CUSTOM
|
|
Details
|
6.3 g of 2-methoxy-4-nitropyridine N-oxide are collected
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |